molecular formula C21H26Cl2N2O2 B5078184 N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide

Cat. No.: B5078184
M. Wt: 409.3 g/mol
InChI Key: BTLBBBYNKAQSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperidine ring, and a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the cyclohexenyl ethylamine intermediate, followed by its reaction with 2,4-dichlorobenzoyl chloride and piperidine-4-carboxylic acid. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.

    Reduction: The dichlorobenzoyl group can be reduced to form benzyl derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring may yield cyclohexanone derivatives, while reduction of the dichlorobenzoyl group may produce benzyl derivatives.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-cyclohexenyl)ethylamine

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide is unique due to its combination of structural features, including the cyclohexene ring, piperidine ring, and dichlorobenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O2/c22-17-6-7-18(19(23)14-17)21(27)25-12-9-16(10-13-25)20(26)24-11-8-15-4-2-1-3-5-15/h4,6-7,14,16H,1-3,5,8-13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLBBBYNKAQSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.